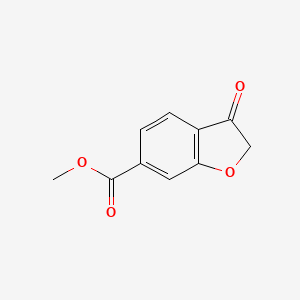

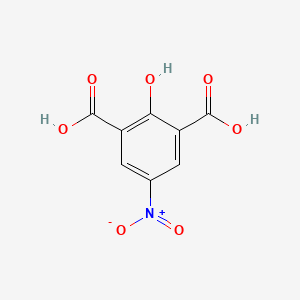

2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid

Übersicht

Beschreibung

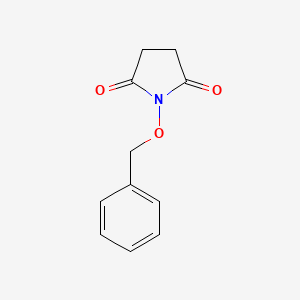

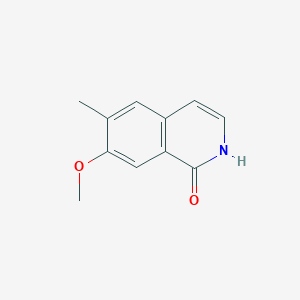

2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid is a derivative of benzenedicarboxylic acid . It is a dicarboxylic derivative of benzene, which is a group of chemical compounds . The compound has a nitro group (-NO2) and a hydroxy group (-OH) attached to the benzene ring, along with two carboxylic acid groups (-COOH).

Wissenschaftliche Forschungsanwendungen

2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. In organic synthesis, this compound has been used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and thiophenes. In medicinal chemistry, this compound has been studied as an active pharmaceutical ingredient (API) for the treatment of various diseases and disorders, such as cancer, inflammation, and diabetes. This compound has also been studied as an antioxidant and a corrosion inhibitor.

Wirkmechanismus

Target of Action

The primary targets of 2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid are currently unknown . The compound is used for research purposes and may have potential applications in pharmaceutical testing .

Mode of Action

It can be inferred from the general mechanism of electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, presence of other molecules, and the specific cellular environment.

Vorteile Und Einschränkungen Für Laborexperimente

2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid has several advantages for use in laboratory experiments. It is a readily available compound, and it is relatively inexpensive. This compound is also a stable compound, which means that it can be stored for long periods of time without degradation. However, this compound has some limitations for use in laboratory experiments. It is a relatively new compound, so the safety and toxicity of this compound has not been fully established. Additionally, it is a relatively unstable compound, so it requires careful handling and storage.

Zukünftige Richtungen

2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid has a wide range of potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. In the future, this compound could be used to synthesize a range of novel drugs and materials. Additionally, further research could be conducted to investigate the potential therapeutic effects of this compound, as well as its potential toxicity and safety. Furthermore, this compound could be used as a starting material for the synthesis of a range of heterocyclic compounds, such as quinolines, pyridines, and thiophenes. Finally, this compound could be used as an antioxidant and a corrosion inhibitor for a range of materials.

Eigenschaften

IUPAC Name |

2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO7/c10-6-4(7(11)12)1-3(9(15)16)2-5(6)8(13)14/h1-2,10H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPKVXMBLCQDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512507 | |

| Record name | 2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67294-53-5 | |

| Record name | 2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.